molecular formula C12H16O4S2 B1675935 Malotilat CAS No. 59937-28-9

Malotilat

Katalognummer B1675935
CAS-Nummer: 59937-28-9
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Malotilate is a drug that has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats .


Synthesis Analysis

The production process of Malotilate involves acting on liver cells, promoting the synthesis of RNA, activating ribosomes to enhance protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Molecular Structure Analysis

The molecular formula of Malotilate is C12H16O4S2 . The average mass is 288.383 Da .


Chemical Reactions Analysis

Malotilate acts on liver cells, promotes the synthesis of RNA, activates ribosomes to enhance the ability of protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Physical And Chemical Properties Analysis

Malotilate is a light yellow crystal with a melting point of about 60.5°C . It is soluble in benzene, cyclohexane, hexane, or ether .

Wissenschaftliche Forschungsanwendungen

Leberregenerationsförderung

Malotilat wurde auf sein Potenzial untersucht, die Leberregeneration zu beschleunigen. Forschungsergebnisse zeigen, dass this compound, wenn es an Ratten mit teilweiser Hepatektomie verabreicht wird, die Gewichtszunahme der Leber förderte, was ein Zeichen für Regeneration ist. Es verbesserte auch die Erholung des RNA-Gehalts, der für die Proteinsynthese und Zellproliferation entscheidend ist .

Verhinderung von Skelettmuskelatrophie

Im Zusammenhang mit Skelettmuskelatrophie hat sich this compound als vielversprechender Kandidat für die Wiederverwendung erwiesen. Es zielt auf die Organogenese-Signalisierung und den insulinähnlichen Wachstumsfaktor-1 ab, die für das Muskelwachstum und die Muskelreparatur unerlässlich sind. Die Behandlung mit this compound in zellbasierten Modellen, Tiermodellen und menschlichen Skelettmuskelgewebekulturen hat einen Schutz vor katabolischen Reaktionen gezeigt, die durch Atrophie-fördernde Faktoren induziert werden .

Management chronischer Lebererkrankungen

Die Behandlung mit this compound wurde mit verbesserten Prognosen bei Patienten mit dekompensierter Leberzirrhose in Verbindung gebracht. Die Wirkungen des Medikaments deuten auf eine Verbesserung der basalen Veränderungen der Leber hin, was sein Potenzial als Therapeutikum zur Behandlung chronischer Lebererkrankungen aufzeigt .

Wirkmechanismus

Target of Action

Malotilate, a clinically safe drug developed for enhancing liver regeneration , primarily targets the Arachidonate 5-lipoxygenase (Alox5) . Alox5 is a drug target for a number of diseases . It has been shown to selectively inhibit the 5-lipoxygenase (5-LOX) .

Mode of Action

Malotilate selectively inhibits the 5-lipoxygenase . This interaction with its target results in changes at the molecular level, which are reflected in the compound’s therapeutic effects .

Biochemical Pathways

The inhibition of Alox5 by Malotilate affects several biochemical pathways. Cellular transcriptome analysis showed that targeting Alox5 upregulated biological processes regulating organogenesis and increased the expression of insulin-like growth factor-1, a key anti-atrophy hormone .

Pharmacokinetics

After a single oral dose of 500 mg malotilate, the peak malotilate plasma concentration was found to be 35 times higher in patients (median 0.70 µg/ml) than in controls (median 0.019 µg/ml) . The median apparent oral clearance was approximately 50 times lower in cirrhotics (median 2.2l/min) than in healthy volunteers (118l/min) . This suggests that the first-pass elimination of malotilate is dramatically reduced in cirrhotics, and that a smaller amount of the drug reaches the liver in such patients .

Result of Action

Malotilate’s action results in significant molecular and cellular effects. In an in vivo model of skeletal muscle atrophy, malotilate treatment enhanced muscle performance, increased mass and fiber cross-sectional area, and down-regulated atrogene expression . Similar beneficial effects of malotilate treatment were observed in an aging muscle, which also showed the preservation of fast-twitch fibers .

Action Environment

For instance, malotilate’s first-pass elimination is dramatically reduced in cirrhotics, suggesting that liver disease can influence the drug’s action .

Safety and Hazards

Malotilate is not specifically hazardous according to OSHA . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Zukünftige Richtungen

Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .

Relevant Papers

Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .

Eigenschaften

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate

Q & A

Q1: How does Malotilate exert its hepatoprotective effects?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Malotilate acts through multiple pathways. This includes:

  • Antioxidant activity: Malotilate exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
  • Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, Malotilate appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
  • Increased protein synthesis: Malotilate has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
  • Mitochondrial function activation: In partially hepatectomized rats, Malotilate administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].

Q2: Does Malotilate influence the metabolism of other drugs?

A2: Yes, Malotilate can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].

Q3: How is Malotilate metabolized in the body?

A3: Malotilate is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.

Q4: Does liver cirrhosis affect the pharmacokinetics of Malotilate?

A4: Yes, liver cirrhosis significantly alters Malotilate's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged Malotilate and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.

Q5: What preclinical models have been used to study the efficacy of Malotilate?

A5: A variety of animal models have been employed to investigate Malotilate's therapeutic potential, including:

  • Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where Malotilate demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
  • Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show Malotilate can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
  • Galactosamine-induced liver injury: In this model of acute liver damage, Malotilate pretreatment mitigated liver injury markers and accelerated liver regeneration [].
  • Dimethylnitrosamine-induced liver fibrosis: Malotilate administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
  • Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where Malotilate showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].

Q6: What are the known toxicological effects of Malotilate?

A6: While generally well-tolerated in preclinical and clinical studies, Malotilate can cause adverse effects, particularly at high doses.

  • Hematological effects: High doses of Malotilate in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.

Q7: Are there any long-term safety concerns associated with Malotilate use?

A7: Long-term safety data for Malotilate is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.

Q8: What are the structural characteristics of Malotilate?

A8: Malotilate, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.

Q9: Does Malotilate exhibit polymorphism?

A9: Yes, Malotilate exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.